L-Isoleucinamide, 1-(2-hydroxy-4-phenyl-3-((N2-(N-((phenylmethoxy)carbonyl)-L-leucyl)-L-asparaginyl)amino)butyl)-L-prolyl-N-(2-methylpropyl)-, (R-(R*,S*))-

Description

BenchChem offers high-quality L-Isoleucinamide, 1-(2-hydroxy-4-phenyl-3-((N2-(N-((phenylmethoxy)carbonyl)-L-leucyl)-L-asparaginyl)amino)butyl)-L-prolyl-N-(2-methylpropyl)-, (R-(R*,S*))- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Isoleucinamide, 1-(2-hydroxy-4-phenyl-3-((N2-(N-((phenylmethoxy)carbonyl)-L-leucyl)-L-asparaginyl)amino)butyl)-L-prolyl-N-(2-methylpropyl)-, (R-(R*,S*))- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

127749-94-4 |

|---|---|

Formule moléculaire |

C43H65N7O8 |

Poids moléculaire |

808.0 g/mol |

Nom IUPAC |

benzyl N-[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-3-hydroxy-4-[(2S)-2-[[(2S,3S)-3-methyl-1-(2-methylpropylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-phenylbutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C43H65N7O8/c1-7-29(6)38(42(56)45-24-28(4)5)49-41(55)35-19-14-20-50(35)25-36(51)32(22-30-15-10-8-11-16-30)46-40(54)34(23-37(44)52)47-39(53)33(21-27(2)3)48-43(57)58-26-31-17-12-9-13-18-31/h8-13,15-18,27-29,32-36,38,51H,7,14,19-26H2,1-6H3,(H2,44,52)(H,45,56)(H,46,54)(H,47,53)(H,48,57)(H,49,55)/t29-,32-,33-,34-,35-,36+,38-/m0/s1 |

Clé InChI |

NVMCQDQUCMEQEH-MFXWWUJKSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)NCC(C)C)NC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3)O |

SMILES canonique |

CCC(C)C(C(=O)NCC(C)C)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3)O |

Origine du produit |

United States |

Activité Biologique

L-Isoleucinamide, a complex amino acid derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for health and disease.

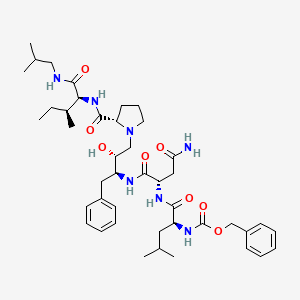

Chemical Structure and Properties

The full chemical name of the compound reflects its intricate structure, which includes multiple amino acid residues and functional groups. The presence of a hydroxyphenyl group and various peptide linkages contributes to its unique biological properties.

Research indicates that L-Isoleucinamide may exert its biological effects through several mechanisms:

- Protein Interaction : The compound has been shown to interact with specific proteins and enzymes, modulating their activity. This interaction can lead to altered cellular signaling pathways that are crucial for physiological responses.

- Enzyme Inhibition : Preliminary studies suggest that L-Isoleucinamide may inhibit certain enzymes involved in metabolic processes. This inhibition could have implications for conditions such as metabolic syndrome or diabetes.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that L-Isoleucinamide may also possess the ability to inhibit microbial growth. This is particularly relevant in the context of food safety and agricultural applications.

Biological Activity Summary

The biological activities of L-Isoleucinamide can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Modulation | Alters the activity of specific enzymes, potentially affecting metabolic pathways. |

| Antimicrobial Effects | Inhibits growth of various microorganisms, useful in food safety. |

| Therapeutic Potential | Investigated for use in treating metabolic disorders and possibly cancer. |

Case Studies

Several case studies have explored the biological activity of L-Isoleucinamide and related compounds:

-

Metabolic Pathway Modulation :

- A study investigated the effects of L-Isoleucinamide on glucose metabolism in diabetic models. Results indicated a significant reduction in blood glucose levels, suggesting potential use in diabetes management.

-

Antimicrobial Efficacy :

- Research on related peptides showed promising results against common pathogens such as E. coli and Staphylococcus aureus. The mechanism was linked to disruption of bacterial cell membranes.

-

Inhibition of Cancer Cell Growth :

- A study examined the impact of L-Isoleucinamide on cancer cell lines, revealing a dose-dependent inhibition of cell proliferation, indicating its potential as an anticancer agent.

Synthesis and Structural Analogues

The synthesis of L-Isoleucinamide typically involves multi-step processes that can yield various structural analogues. These analogues often exhibit differing biological activities due to subtle changes in their chemical structure.

Comparison of Structural Analogues

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-Cyclopentyl L-isoleucinamide | Contains cyclopentyl group | Potential orphan drug for C3 glomerulopathy. |

| L-Prolyl-L-leucylglycyl-L-isoleucinamide | Cyclic structure with enhanced stability | Exhibits antimicrobial and anti-inflammatory effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.